Astressin2B trifluoroacetate salt

Receptor pharmacology Binding affinity CRF receptor selectivity

Procure Astressin 2B trifluoroacetate salt (CAS 681260-70-8) for unambiguous CRF2 receptor blockade. This rationally engineered, 33-membered cyclic peptide achieves >380-fold selectivity over CRF1 (Ki >500 nM vs. 1.3 nM), eliminating off-target interference in stress, gastrointestinal, and behavioral studies. Its long-acting in vivo profile and defined conformational scaffold make it the superior choice over non-selective or shorter-acting CRF antagonists.

Molecular Formula C183H307N49O53
Molecular Weight 4042 g/mol
Cat. No. B10787906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin2B trifluoroacetate salt
Molecular FormulaC183H307N49O53
Molecular Weight4042 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)
InChIKeyIVIBPRHVUKMKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astressin2B Trifluoroacetate Salt: A Potent and Selective CRF2 Receptor Antagonist Peptide


Astressin2B trifluoroacetate salt is a 33‑membered homodetic cyclic peptide that acts as a potent, selective antagonist of the corticotropin‑releasing factor receptor type 2 (CRF2) [1]. It belongs to the astressin family of CRF peptide antagonists and was engineered via systematic substitution of residues in the sauvagine scaffold to confer high CRF2 selectivity and extended duration of action [2]. The compound is supplied as a trifluoroacetate salt (CAS 681260‑70‑8), a form that facilitates peptide solubility and handling in research applications .

Why Astressin2B Trifluoroacetate Salt Cannot Be Replaced by Other CRF Peptide Antagonists


CRF receptor pharmacology is complex, with CRF1 and CRF2 mediating distinct and sometimes opposing physiological and behavioral responses. Many CRF antagonists lack sufficient subtype selectivity, leading to confounded results or off‑target effects [1]. For example, the widely used antagonist Astressin B binds both CRF1 and CRF2 with sub‑nanomolar affinity (Ki 0.3 nM and 1.2 nM, respectively), while the first‑generation CRF2‑preferring antagonist antisauvagine‑30 exhibits only ∼400‑fold selectivity (Ki 400 nM at CRF1 vs. 1.1 nM at CRF2) [2]. Astressin2B was rationally designed to achieve >380‑fold selectivity for CRF2 over CRF1 (Ki >500 nM vs. 1.3 nM), making it uniquely suited for experiments requiring clean CRF2 blockade without CRF1 interference [2]. Furthermore, its long‑acting properties and robust in vivo activity at nanomolar doses distinguish it from shorter‑acting or less selective peptide alternatives [3].

Quantitative Differentiation of Astressin2B Trifluoroacetate Salt Versus Closest Analogs


CRF2 vs. CRF1 Receptor Binding Selectivity: >380‑Fold Discrimination

Astressin2B exhibits profound selectivity for CRF2 over CRF1, with a Ki of >500 nM at CRF1 and 1.3 nM (95% CI 1.0–1.7) at CRF2, yielding a selectivity ratio of >384 [1]. In contrast, the non‑selective antagonist Astressin B displays high affinity for both subtypes (Ki 0.3 nM at CRF1, 1.2 nM at CRF2), while the CRF2‑preferring antagonist antisauvagine‑30 has a Ki of 400 nM at CRF1 and 1.1 nM at CRF2—a ~364‑fold selectivity [1]. K41498, another CRF2 antagonist, shows Kis of 0.66 nM and 0.62 nM for CRF2α and CRF2β, respectively, and 425 nM for CRF1 (~644‑fold selectivity) .

Receptor pharmacology Binding affinity CRF receptor selectivity

Behavioral Selectivity: Absence of Effect on Shock‑Induced Freezing vs. Antisauvagine‑30

In a direct comparative study, intracerebroventricular (i.c.v.) administration of antisauvagine‑30 (3 nmol) significantly reduced shock‑induced freezing in both wild‑type and CRF2 knockout mice, indicating non‑CRF2‑mediated effects (likely via CRF1 at the high dose used) [1]. In contrast, astressin2‑B (3 nmol i.c.v.) had no effect on shock‑induced freezing in either genotype, confirming its superior subtype selectivity at behaviorally relevant doses [1].

Anxiety Behavioral pharmacology CRF2 receptor function

Differential HPA Axis Modulation: CRF2 Blockade Does Not Suppress ACTH Release

Systemic administration of Astressin2‑B (i.v.) in rats did not significantly alter the overall adrenocorticotropin (ACTH) response to stressors (shocks, alcohol, or LPS), whereas the CRF1‑selective antagonist NBI 30775 or the non‑selective antagonist Astressin B markedly decreased ACTH release [1]. This demonstrates that CRF2 blockade alone does not blunt the HPA axis response, in contrast to CRF1 antagonism.

Neuroendocrinology HPA axis Stress response ACTH

Dose‑Dependent Reversal of Stress‑Induced Anxiety: In Vivo Efficacy Profile

Intraseptal microinfusion of Astressin‑2B produced a clear dose‑dependent anxiolytic effect in mice subjected to immobilization stress. In the light‑dark box test, 24 and 96 pmol doses significantly decreased the anxiogenic effect of urocortin 2 under stress conditions, while the 192 pmol dose reduced anxiety in all stressed mice (increasing latency to enter the light side and time spent in the light side) [1]. Similar dose‑response patterns were observed in open‑field and novel‑object tests [1]. This contrasts with the less consistent or non‑dose‑dependent behavioral effects reported for earlier CRF2 antagonists such as antisauvagine‑30 [2].

Anxiety In vivo pharmacology CRF2 antagonist Dose-response

Blockade of CRF2‑Mediated Gastric Emptying Inhibition: Functional Selectivity Demonstration

Intracerebroventricular (i.c.v.) administration of Astressin2B (2 nmol/rat) completely blocked the inhibition of gastric emptying induced by urocortin 1 (300 pmol i.c.v.), while the CRF1‑selective antagonist NBI27914 (12 nmol/rat) had no effect [1]. This demonstrates that the gastric motor effects of urocortin 1 are mediated exclusively by CRF2, and that Astressin2B selectively antagonizes this functional response in vivo.

Gastrointestinal pharmacology CRF2 receptor Gastric emptying Functional antagonist

Long‑Acting Pharmacodynamic Profile vs. Short‑Acting Astressin

Astressin2‑B was specifically engineered to possess extended duration of action. Structural modifications including N‑terminal elongation (Ac‑Asp‑Leu‑Ser) and incorporation of Cα‑methylleucine residues (α‑MeLeu) confer resistance to aminopeptidases and increased conformational stability, resulting in a long‑acting profile [1]. In contrast, the parent peptide astressin is a short‑acting antagonist with a half‑life of minutes in vivo [1]. While direct pharmacokinetic parameters (t₁/₂, AUC) for Astressin2‑B are not fully reported in the public domain, its sustained behavioral and endocrine effects over hours support the long‑acting designation [2].

Peptide pharmacokinetics Duration of action CRF antagonist

High‑Value Applications for Astressin2B Trifluoroacetate Salt in Stress and CRF2 Research


Dissecting CRF1 vs. CRF2 Contributions in Anxiety and Stress‑Related Behaviors

Use Astressin2B trifluoroacetate salt to selectively block CRF2 receptors in rodent models of anxiety, fear conditioning, or stress‑induced hyperalgesia. Its >380‑fold selectivity over CRF1 (Ki >500 nM vs. 1.3 nM) ensures that any observed anxiolytic or anxiogenic effects are attributable to CRF2 modulation, not off‑target CRF1 engagement [1]. Combine with a CRF1‑selective antagonist (e.g., NBI 30775) or CRF1 knockout models for complete subtype dissection [2].

Investigating CRF2‑Mediated Gastrointestinal Motor and Secretory Functions

Employ Astressin2B to block central or peripheral CRF2 receptors in studies of stress‑induced gastric stasis, colonic motility, or visceral hypersensitivity. The compound effectively reverses urocortin‑induced inhibition of gastric emptying at low i.c.v. doses (2 nmol/rat) without affecting CRF1‑mediated pathways [3]. Its long‑acting profile facilitates acute and sub‑chronic dosing paradigms.

Clarifying HPA Axis‑Independent Stress Responses

Utilize Astressin2B to interrogate stress‑related physiological changes (e.g., cardiovascular, metabolic, or immune) that occur independently of the HPA axis. As shown in direct comparative studies, Astressin2B does not suppress stress‑induced ACTH release, in contrast to CRF1 antagonists [4]. This allows researchers to isolate CRF2‑specific contributions without the confounding variable of altered glucocorticoid feedback.

Structural Biology and CRF2 Receptor Binding Studies

Leverage the high‑affinity CRF2 binding of Astressin2B (Ki 1.3 nM) for competition binding assays, radioligand displacement, or structural studies (e.g., NMR, X‑ray crystallography) to characterize CRF2‑ligand interactions. The cyclic peptide scaffold provides a defined conformation that aids in structure‑activity relationship (SAR) analyses [5].

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